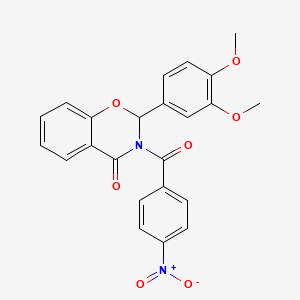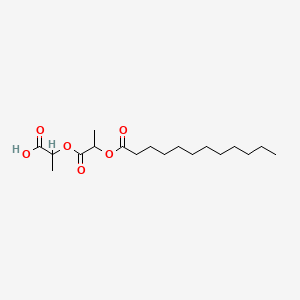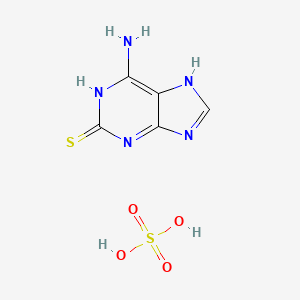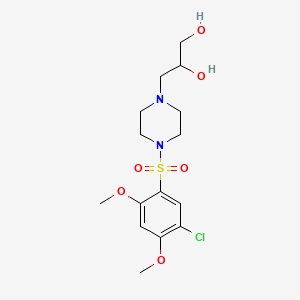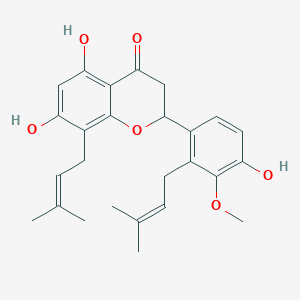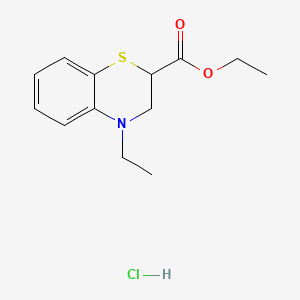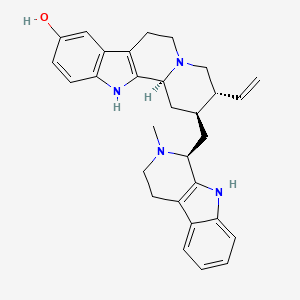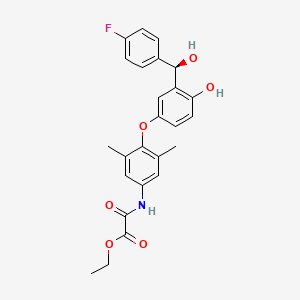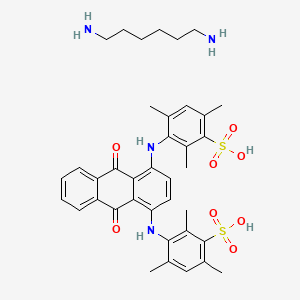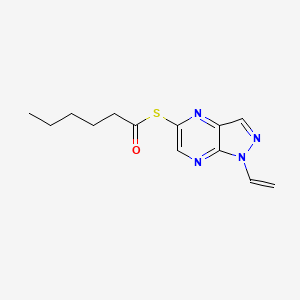
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hexanoato de S-(1-etenil-1H-pirazolo[3,4-b]pirazin-5-il) es un compuesto orgánico complejo que consiste en 16 átomos de hidrógeno, 13 átomos de carbono, 4 átomos de nitrógeno, 1 átomo de oxígeno y 1 átomo de azufre . Este compuesto es parte de la familia de los pirazolopirazinas, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en una forma adecuada para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El hexanoato de S-(1-etenil-1H-pirazolo[3,4-b]pirazin-5-il) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción pueden variar dependiendo del producto deseado y la reacción específica que se esté llevando a cabo .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres .
Aplicaciones Científicas De Investigación
El hexanoato de S-(1-etenil-1H-pirazolo[3,4-b]pirazin-5-il) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del hexanoato de S-(1-etenil-1H-pirazolo[3,4-b]pirazin-5-il) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactas involucradas pueden variar dependiendo de la aplicación específica y el contexto .
Comparación Con Compuestos Similares
Compuestos similares
1H-Pirazolo[3,4-b]piridinas: Estos compuestos comparten una estructura central similar, pero difieren en sus sustituyentes y grupos funcionales.
Pirrolopirazinas: Estos compuestos también tienen una estructura bicíclica similar, pero difieren en la disposición de sus anillos y sustituyentes.
Singularidad
El hexanoato de S-(1-etenil-1H-pirazolo[3,4-b]pirazin-5-il) es único debido a su combinación específica de grupos funcionales y su potencial para diversas actividades biológicas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para investigación y aplicaciones industriales .
Propiedades
Número CAS |
133280-16-7 |
|---|---|
Fórmula molecular |
C13H16N4OS |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) hexanethioate |
InChI |
InChI=1S/C13H16N4OS/c1-3-5-6-7-12(18)19-11-9-14-13-10(16-11)8-15-17(13)4-2/h4,8-9H,2-3,5-7H2,1H3 |
Clave InChI |
FMADEWPHXBRVLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



